molecular formula C9H11Cl2N B1647070 3-(3,4-Dichlorophenyl)propan-1-amine CAS No. 76706-60-0

3-(3,4-Dichlorophenyl)propan-1-amine

Cat. No.: B1647070
CAS No.: 76706-60-0
M. Wt: 204.09 g/mol
InChI Key: QDWHHNQJNXGPRJ-UHFFFAOYSA-N
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Description

“3-(3,4-Dichlorophenyl)propan-1-amine” is an amphetamine-derived drug invented by Eli Lilly in the 1960s . It acts as a highly potent and selective serotonin releasing agent (SSRA) and binds to the serotonin transporter with high affinity . It also acts as a selective serotonergic neurotoxin in a similar manner to the related para-chloroamphetamine .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion gives 3,4-Dichlorophenylacetonitrile. Reaction with sodium methoxide and ethylacetate gives Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile. Removal of the nitrile group in the presence of sulfuric acid gives 3,4-Dichlorophenylacetone. Oxime formation with hydroxylamine gives N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine. Reduction of the oxime completes the synthesis of 3,4-Dichloroamphetamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11Cl2N . The exact mass is 239.00400 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section above .

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Research has explored the synthesis and characterization of several N3O3 amine phenols, which are reduction products of corresponding Schiff bases derived from triaminopropane and salicylaldehydes. These compounds, including those with 3,5-dichloro-2-hydroxybenzyl amino groups, have been studied for their potential in creating complex metal ions structures, showcasing their application in inorganic chemistry and potential use in catalysis and material science (Liu, Wong, Rettig, & Orvig, 1993).

Synthesis and Characterization of N,4-Diphenyl Thiazole-2-Amine

This research describes the synthesis and characterization of compounds through a three-step pathway involving bromo and chloro substituted thiazol-2-amines. The study highlights the structural analysis through X-ray diffraction, providing insights into their potential applications in developing new materials and chemical intermediates (Nadaf et al., 2019).

Corrosion Inhibition Studies

A study focusing on the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including those with chlorophenyl groups, used density functional theory (DFT) calculations and molecular dynamics simulations. This research is crucial for understanding how these compounds can be applied to protect metals from corrosion, indicating their significance in industrial applications (Kaya et al., 2016).

Novel Amino-Functionalized Polymers for Environmental Applications

The development of an amino-functionalized polymer utilizing sol-gel technology for the extraction of chlorophenols from environmental samples demonstrates the application of such compounds in environmental chemistry and pollution control. This study underscores the role of innovative materials in enhancing analytical methodologies for detecting and quantifying hazardous substances in water (Bagheri, Babanezhad, & Khalilian, 2008).

Safety and Hazards

The safety and hazards of “3-(3,4-Dichlorophenyl)propan-1-amine” are not fully known. It is recommended to handle it with care and avoid ingestion, inhalation, and dermal contact .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWHHNQJNXGPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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